Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate
Description
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a methyl group at position 1, and a carboxylate ester at position 5. These substitutions confer distinct electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylate ester improves solubility and serves as a synthetic handle for further derivatization .
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
methyl 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-16-8-6(9(17)18-2)4-3-5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
QJIKTTIODCMOAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Method: Condensation with Trifluoroacetic Anhydride
Reagents/Conditions :
- Substrate : 3,4-Diaminobenzoic acid or substituted o-phenylenediamine derivatives.
- Catalyst : Trifluoroacetic anhydride (TFA) or BF₃·OEt₂.
- Solvent : Propylene glycol or tetrahydrofuran (THF).
- Temperature : 70–110°C.
Procedure :
- Cyclization : React o-phenylenediamine with trifluoroacetic anhydride in propylene glycol under BF₃·OEt₂ catalysis to form the benzimidazole core with a trifluoromethyl group.
- Carboxylation : Introduce the carboxylic acid group at position 7 via subsequent reactions with carbon dioxide or acid chlorides.
Yield : ~70–80% (depending on substituents).
Purification : Column chromatography (DCM/methanol).
Esterification of Carboxylic Acid
The carboxylic acid intermediate is converted to the methyl ester using methanol and appropriate catalysts.
Method A: Acid-Catalyzed Esterification
Reagents/Conditions :
- Substrate : 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid.
- Catalyst : H₂SO₄ or p-toluenesulfonic acid (PTSA).
- Solvent : Methanol.
- Temperature : Reflux (60°C).
Procedure :
Method B: Coupling with DCC/HBTU
Reagents/Conditions :
- Substrate : 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid.
- Coupling Agents : DCC (N,N'-dicyclohexylcarbodiimide) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Base : Triethylamine (TEA).
- Solvent : DMF or THF.
- Temperature : Room temperature or 50°C.
Procedure :
- Activation : Activate the carboxylic acid with DCC/HBTU in DMF.
- Methylation : Add methanol to the reaction mixture.
- Purification : Column chromatography (ethyl acetate/hexane).
N1-Methylation
The methyl group at position 1 is introduced via alkylation of the benzimidazole nitrogen.
Method: Alkylation with Methyl Iodide
Reagents/Conditions :
- Substrate : Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate.
- Alkylating Agent : Methyl iodide (CH₃I).
- Base : K₂CO₃ or NaH.
- Solvent : DMF, THF, or acetone.
- Temperature : Room temperature or 50°C.
Procedure :
- Alkylation : React the benzimidazole with methyl iodide in the presence of a base.
- Workup : Filter the catalyst, wash with water, and dry the product.
Yield : ~70–85% (varies with reaction time).
Alternative Synthetic Routes
Ring Transformation via Mesoionic Oxazolium-5-olates
Reagents/Conditions :
- Substrate : N-Acyl-N-alkylglycine derivatives.
- Reagent : Trifluoroacetic anhydride.
- Amidine : Formamidine or benzamidine.
- Temperature : 70°C.
Procedure :
- Formation of Oxazolium-5-olate : React N-acyl-N-alkylglycine with trifluoroacetic anhydride.
- Ring Transformation : Condense with amidines to form the benzimidazole core.
Comparison of Synthetic Methods
Critical Challenges and Optimizations
- Trifluoromethyl Group Stability : The trifluoromethyl group may require protective groups during synthesis to prevent degradation under acidic/basic conditions.
- Esterification Efficiency : Anhydrous conditions and excess methanol improve ester yields.
- Alkylation Selectivity : Excess methyl iodide or prolonged reaction times can lead to over-alkylation; careful stoichiometry is essential.
Industrial-Scale Considerations
For large-scale production, continuous flow synthesis or automated systems may enhance yield consistency. For example:
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate has a wide range of scientific research applications:
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific enzymes and signaling pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Positional Isomers and Substituent Variations
- Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 131020-50-3) Key Difference: The carboxylate ester is at position 6 instead of 6. Impact: Positional isomerism affects molecular dipole moments and binding interactions.
Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4)
Halogenated Analogues
- Methyl 4,5-difluoro-2-(methoxymethyl)-1H-benzo[d]imidazole-7-carboxylate Key Features: Difluoro substitution at positions 4 and 5, with a methoxymethyl group at position 2. Impact: Fluorine atoms increase electronegativity, enhancing stability against oxidative metabolism.
Methyl 2-chloro-4,5-difluoro-1H-benzo[d]imidazole-7-carboxylate
Structural and Functional Analysis Table
Biological Activity
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS Number: 83450465) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 252.20 g/mol
- CAS Number : 83450465
This compound features a benzoimidazole core with a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.
Antibacterial Activity
Recent studies have indicated that compounds containing imidazole derivatives exhibit significant antibacterial properties. This compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is hypothesized to contribute to its enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent antibacterial effects .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | <10 |
| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | MRSA | 12 |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 |
Anticancer Activity
In addition to its antibacterial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The SAR analysis suggests that modifications on the benzimidazole core significantly affect its cytotoxic potency .
Table 2: Cytotoxicity of Benzimidazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (epithelial carcinoma) | <20 |
| Doxorubicin | A431 | <0.5 |
| Compound X | HT29 (colorectal cancer) | 15 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the introduction of electron-withdrawing groups, such as trifluoromethyl, enhances the biological activity of benzimidazole derivatives. The spatial arrangement and electronic properties of substituents on the benzimidazole ring are critical for their interaction with biological targets. For instance, compounds with additional methyl or halogen substituents have shown improved efficacy against both bacterial and cancer cell lines .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Study on MRSA Inhibition : A recent study demonstrated that this compound effectively inhibited MRSA growth in vitro, showcasing a promising alternative to traditional antibiotics.
- Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines revealed that this compound induced significant apoptotic effects, surpassing many existing chemotherapy agents in potency.
- Combination Therapy Potential : Preliminary data suggest that when used in combination with other chemotherapeutic agents, it may enhance therapeutic efficacy while reducing side effects.
Q & A
Q. What are the common synthetic routes for Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from substituted diamino benzoate precursors. For example:
- Step 1 : React methyl 2,3-diamino-4,5-difluorobenzoate with trifluoroacetic acid or its derivatives under reflux conditions (120°C) to form the benzimidazole core .
- Step 2 : Introduce the trifluoromethyl group using reagents like N-chlorosuccinimide (NCS) in acetonitrile at 100°C, followed by substitution with trifluoromethylating agents .
- Purification : Silica gel chromatography (0–5% MeOH/CH₂Cl₂ gradient) or reverse-phase HPLC (10–90% CH₃CN/H₂O) is employed to isolate the product .
Q. Table 1: Representative Synthetic Conditions
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl 2,3-diamino-4,5-difluorobenzoate | Methoxyacetic acid, 120°C, 3 hr | 65–70 | |
| Methyl 2-chloro-4,5-difluoro-benzimidazole | NCS, CH₃CN, 100°C, 12 hr | 55–60 |
Q. How is the structural confirmation of this compound performed?
- Methodological Answer : Structural elucidation involves:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C2, methyl ester at C7) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+1]⁺ = 257.3) to validate molecular weight .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .
Advanced Research Questions
Q. How can reaction yields be optimized during trifluoromethyl group introduction?
- Methodological Answer : Key parameters include:
- Reagent Stoichiometry : Use 1.5 equivalents of NCS to minimize side reactions .
- Solvent Choice : Acetonitrile enhances reactivity due to its polar aprotic nature .
- Temperature Control : Maintain 100°C in sealed vessels to prevent reagent decomposition .
- Workup : Rapid purification via silica gel chromatography reduces degradation .
Q. How are contradictions in spectral data resolved during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks) are addressed by:
- Cross-Validation : Compare data with analogous compounds (e.g., methyl 2-(trifluoromethyl)-1H-benzimidazole-7-carboxylate ).
- Computational Modeling : Density Functional Theory (DFT) predicts NMR shifts and verifies experimental data .
- Crystallographic Refinement : SHELXL refines X-ray data to resolve ambiguities in substituent positions .
Q. What purification strategies are effective for eliminating by-products?
- Methodological Answer :
Q. Table 2: Purification Outcomes
| Method | Purity (%) | Key Impurities Removed | Reference |
|---|---|---|---|
| Silica Gel (CH₂Cl₂/MeOH) | >95 | Unreacted diamino precursors | |
| Reverse-Phase HPLC | >98 | N-Chlorosuccinimide by-products |
Q. How can computational methods aid in studying this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock predict binding affinities to targets (e.g., EGFR kinase domain) using crystal structures .
- ADMET Analysis : SwissADME evaluates pharmacokinetic properties (e.g., logP = 2.8, indicating moderate lipophilicity) .
- Dynamic Simulations : Molecular Dynamics (MD) assess stability in biological membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
